3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
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Overview
Description
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the condensation of 4-methoxybenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone structure. The resulting chromone is then reacted with diethylcarbamoyl chloride to introduce the diethylcarbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the chromone core.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrochromones or fully reduced chroman derivatives.
Substitution: Introduction of various substituents at different positions on the chromone ring.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has been studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Medicine: The compound has shown potential in medicinal applications, particularly in the treatment of inflammatory diseases and cancer. Its anti-inflammatory and anticancer properties make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of various products, including cosmetics and personal care items, due to its antioxidant properties.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate exerts its effects involves multiple molecular targets and pathways. It primarily acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
4-Methoxyphenol (Mequinol): Similar in structure but lacks the chromone core and diethylcarbamate group.
3-(4-Methoxyphenyl)propionic acid: Another compound with a methoxyphenyl group but different functional groups and biological activities.
This comprehensive overview highlights the significance of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate in scientific research and its potential applications in various fields. Its unique structure and diverse biological activities make it a valuable compound for further study and development.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-16-10-11-17-19(12-16)26-13-18(20(17)23)14-6-8-15(25-3)9-7-14/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOATXHMHJIGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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